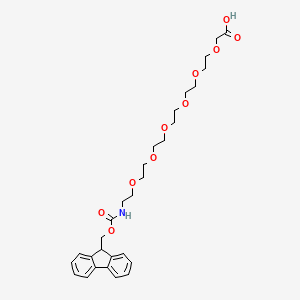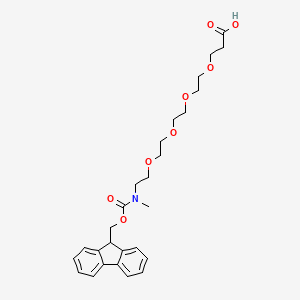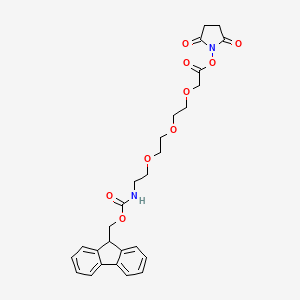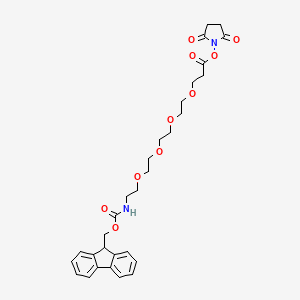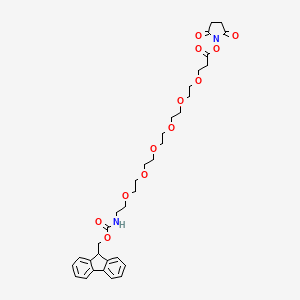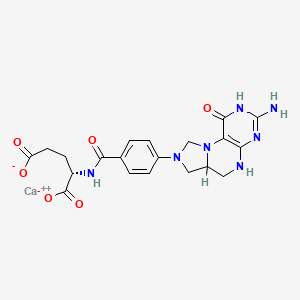![molecular formula C23H28O7 B607587 acetoxymethyl (1S,2S,4aS,7S,9aS,10S)-2,7-dihydroxy-1-methyl-8-methylene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-1,4a-ethano-7,9a-methanobenzo[a]azulene-10-carboxylate CAS No. 1373154-68-7](/img/structure/B607587.png)
acetoxymethyl (1S,2S,4aS,7S,9aS,10S)-2,7-dihydroxy-1-methyl-8-methylene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-1,4a-ethano-7,9a-methanobenzo[a]azulene-10-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GA3-AM is a cell permeable chemical dimerizer.
Scientific Research Applications
Plant Growth Regulation
GA3-AM is used to study the role of gibberellic acid in plant growth. It can be applied to plants to investigate how it affects stem elongation, seed germination, and leaf expansion. This analog is particularly useful because it is more stable and can be controlled more precisely than gibberellic acid itself .
Gene Expression Studies
Researchers use GA3-AM to understand the genetic regulation of plant hormones. By applying GA3-AM to plants, scientists can observe changes in gene expression patterns, helping to identify genes that are responsive to gibberellic acid and its analogs .
Flowering Time Research
GA3-AM aids in the exploration of the mechanisms controlling the timing of flowering in plants. It is used to manipulate the flowering process in laboratory settings, allowing researchers to dissect the pathways and genes involved in this critical phase of plant development .
Fruit Development and Ripening
This analog is applied in studies focused on fruit development and ripening. By treating plants with GA3-AM, scientists can analyze the effects of gibberellic acid on fruit set, growth, and maturation, providing insights into how to improve crop yields and quality .
Stress Response Investigations
GA3-AM is instrumental in researching plant responses to various stresses, such as drought or salinity. It helps in understanding how gibberellic acid influences stress tolerance mechanisms and the potential for developing more resilient plant varieties .
Synthetic Biology Applications
In synthetic biology, GA3-AM is used to create inducible systems that control gene expression. It serves as a chemical inducer that can activate or deactivate specific genes in engineered organisms, enabling precise temporal control over biological processes .
properties
CAS RN |
1373154-68-7 |
|---|---|
Product Name |
acetoxymethyl (1S,2S,4aS,7S,9aS,10S)-2,7-dihydroxy-1-methyl-8-methylene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-1,4a-ethano-7,9a-methanobenzo[a]azulene-10-carboxylate |
Molecular Formula |
C23H28O7 |
Molecular Weight |
416.47 |
IUPAC Name |
acetyloxymethyl (1S,5S,8S,9S,11S,12S)-5,12-dihydroxy-11-methyl-6-methylidene-16-oxopentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate |
InChI |
InChI=1S/C23H28O7/c1-12-8-22-10-23(12,28)7-4-14(22)21-6-5-15(25)20(3,16(26)9-21)18(21)17(22)19(27)30-11-29-13(2)24/h5-6,14-15,17-18,25,28H,1,4,7-11H2,2-3H3/t14?,15-,17+,18?,20-,21+,22-,23-/m0/s1 |
InChI Key |
SEQNRAWXEHHXPO-WGQVIOJYSA-N |
SMILES |
CC(=O)OCOC(=O)C1C2C3(C(C=CC2(CC3=O)C4C15CC(=C)C(C5)(CC4)O)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
GA3-AM; GA3 AM; GA3AM; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



